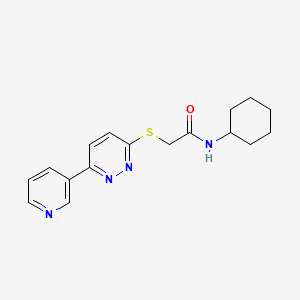

N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quantum Chemical Insight and Molecular Structure

The molecular structure and vibrational spectroscopy of antiviral molecules similar to N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide have been extensively studied. For instance, the molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide was synthesized and characterized using FT-IR and FT-Raman spectra. The equilibrium geometry and vibrational assignments were determined using density functional theory with the B3LYP method and a 6-311G++(d,p) basis set. The study revealed near-planarity between the phenyl and pyrimidine rings and highlighted the impact of electronegative fluorine substitution and intermolecular contacts due to amino pyrimidine on the molecular geometry. The formation of strong hydrogen-bonded N-H···N interactions and weaker intramolecular interactions was confirmed through NBO analysis and supported by Hirshfeld surface analysis .

Synthesis Analysis

The synthesis of related compounds has been documented, providing insights into the potential synthesis of this compound. For example, the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide was determined, showing that the acetamido fragment is nearly coplanar with the pyridyl ring. The study also described the formation of chains and layers in the crystal via hydrogen bonds and π-π stacking, which could be relevant for the crystal packing of this compound .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed, the analysis of similar molecules can provide insights. The vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on the dimer molecule of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide were studied. The research highlighted the importance of inter and intra-molecular hydrogen bonding and the role of stereo-electronic interactions in molecular stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, which can inform the analysis of this compound. Drug likeness based on Lipinski's rule, as well as absorption, distribution, metabolism, excretion, and toxicity properties, were calculated for the molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The binding energy indicated a strong interaction with SARS-CoV-2 protease, suggesting potential antiviral activity . Similar analyses could be applied to this compound to predict its pharmacokinetic properties and therapeutic potential.

Scientific Research Applications

Synthesis and Chemical Properties

N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide serves as a precursor in the synthesis of diverse heterocyclic compounds. Researchers have explored its utility in generating novel compounds with antimicrobial properties, highlighting its role in the design of sulfonamido moieties and thiazole derivatives. Such chemical entities have shown promising results in antimicrobial activity assays, underlining the compound's significance in contributing to the development of new antibacterial and antifungal agents (Ali et al., 2010).

Antimicrobial Evaluation

The antimicrobial evaluation of novel heterocyclic compounds derived from this compound has been a significant area of research. Studies have focused on synthesizing and testing the antimicrobial efficacy of new thiazole, pyridone, and chromene derivatives, indicating their potential as antimicrobial agents. This work emphasizes the chemical's utility in addressing the need for new treatments against resistant microbial strains (Darwish et al., 2014).

Structural Analysis and Applications

The structural versatility of this compound allows for its use in synthesizing complex molecules with potential applications in various fields. Research has delved into its reactivity and the synthesis of compounds with specified functionalities, demonstrating its importance in the creation of novel materials and therapeutic agents. These studies provide insights into the compound's chemical behavior and its potential for creating substances with desirable properties (Hernando et al., 2016).

properties

IUPAC Name |

N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c22-16(19-14-6-2-1-3-7-14)12-23-17-9-8-15(20-21-17)13-5-4-10-18-11-13/h4-5,8-11,14H,1-3,6-7,12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKOGHWMMZDLMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)

![1-[(5-Fluoropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B3008322.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3008324.png)

![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)

![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)

![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)

![N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B3008337.png)